Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate typically involves esterification reactions. One common synthetic route includes the reaction of a hydroxylated oxane derivative with 2-methylpropanoyl chloride in the presence of a base such as pyridine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and scalability.
Chemical Reactions Analysis
Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols.
Scientific Research Applications
Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s ester groups make it a candidate for studying ester hydrolysis and enzyme interactions.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate involves its interaction with molecular targets through its ester and hydroxyl groups. These functional groups can form hydrogen bonds and undergo hydrolysis, leading to the release of active metabolites. The pathways involved include ester hydrolysis and subsequent interactions with cellular enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate include:
Methyl 3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate: Lacks the hydroxyl group, leading to different reactivity and applications.
Ethyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.
Methyl 6-hydroxy-3,4,5-tris[(2-ethylpropanoyl)oxy]oxane-2-carboxylate: Contains ethyl groups instead of methyl groups, leading to variations in steric effects and reactivity.
Properties
Molecular Formula |
C19H30O10 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
methyl 6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3 |
InChI Key |
AUBWOCDKQXZRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |
Origin of Product |
United States |
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